(2,3-Dichlorophenoxy)acetyl chloride

Vue d'ensemble

Description

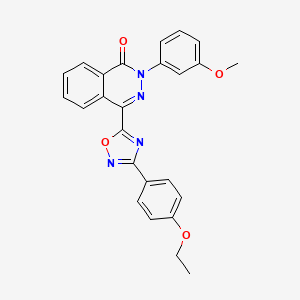

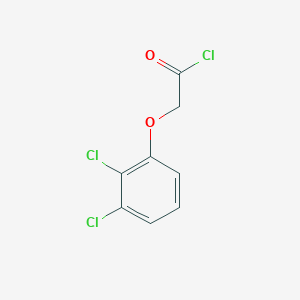

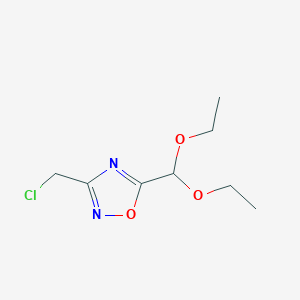

“(2,3-Dichlorophenoxy)acetyl chloride” is an intermediate chemical compound that has gained popularity in the chemical and pharmaceutical industry. It has a molecular formula of C8H5Cl3O2 and a molecular weight of 239.48 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a dichlorophenoxy group attached to an acetyl chloride group . The dichlorophenoxy group contains a phenyl ring with two chlorine atoms and one oxygen atom, while the acetyl chloride group contains a carbonyl (C=O) and a chloride (Cl) atom .

Applications De Recherche Scientifique

1. Synthesis and Characterization in Organic Chemistry

(2,3-Dichlorophenoxy)acetyl chloride is utilized in various synthetic processes in organic chemistry. For example, it has been used in the Friedel–Crafts acetylation of benzene, a reaction mechanism that occurs similarly in ionic liquids and in 1,2-dichloroethane, leading to the formation of several key intermediates (Csihony, Mehdi, & Horváth, 2001). Additionally, novel compounds have been synthesized by reacting 2-(2,4-dichlorophenoxy)acetamido with other chemicals, leading to the formation of structures characterized by single-crystal X-ray diffraction (Xue, Si-jia, Xiang, Chang-sheng, Yu, Song-Rui, Sun, Jin-feng, Chai, An, Shen, Jian, 2008).

2. In the Study of Ionic Liquids as Herbicides and Plant Growth Regulators

Research into ionic liquids containing the (2,4-dichlorophenoxy)acetate anion has shown promise in their application as herbicides and plant growth regulators. These ionic liquids have exhibited higher biological activity than currently used herbicides and growth regulators (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).

3. Environmental Remediation and Water Treatment

Studies have also focused on the environmental impact and remediation of 2,4-dichlorophenoxy acetic acid, a related compound. For instance, research on the adsorption of 2,4-D from aqueous solutions using activated carbon demonstrates the potential for removing this pollutant from water sources (Angın & Güneş, 2020). Moreover, the decomposition of 2,4-dichlorophenoxyacetic acid by methods like ozonation and ionizing radiation has been studied for water treatment purposes (Drzewicz, Trojanowicz, Zona, Solar, & Gehringer, 2004).

4. Analysis of Chemical and Physical Properties

Research on various this compound derivatives and related compounds has been conducted to understand their chemical and physical properties. For instance, studies on the synthesis and characterization of different derivatives have provided insights into their structural and conformational aspects (Lynch, Barfield, Frost, Antrobus, & Simmons, 2003).

Propriétés

IUPAC Name |

2-(2,3-dichlorophenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-5-2-1-3-6(8(5)11)13-4-7(10)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWNIKAAWMVQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(ethylsulfonylamino)phenyl]-3-(furan-2-yl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2572942.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572945.png)

![Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2572946.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2572947.png)

![N-(3-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2572951.png)

![(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2572953.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2572958.png)

![2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2572960.png)